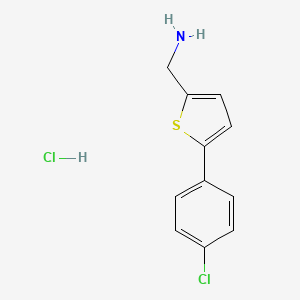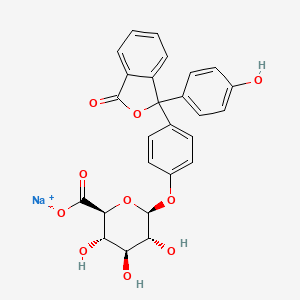
Phenolphthalein-glucuronid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenolphthalein glucuronide sodium (PGS) is a sodium salt of phenolphthalein glucuronide, a glucuronide derivative of phenolphthalein. It is a yellowish-white crystalline powder that is soluble in water and is used in a variety of laboratory experiments. PGS is used in chemical and biochemical research, as well as in medical diagnostics. It is also an important reagent in organic synthesis and is used in many industrial processes.
Wissenschaftliche Forschungsanwendungen
Enzymeaktivitäts-Assays
Phenolphthalein-glucuronid wird häufig als Substrat in Enzymeaktivitäts-Assays verwendet, um die Aktivität von β-Glucuronidase zu messen . Dieses Enzym spielt eine entscheidende Rolle im Stoffwechsel von Glucuroniden, die Verbindungen sind, die sich mit verschiedenen Medikamenten und Xenobiotika verbinden, um ihre Ausscheidung zu erleichtern. Durch die Quantifizierung der Menge an Phenolphthalein, die aus seiner Glucuronidform freigesetzt wird, können Forscher die Aktivität des Enzyms in biologischen Proben beurteilen.
Studien zum Medikamentenstoffwechsel
Im Bereich der Pharmakokinetik spielt this compound eine wichtige Rolle bei der Untersuchung des Medikamentenstoffwechsels . Es hilft zu verstehen, wie Medikamente im Körper verarbeitet werden, indem es als Modellsubstrat für die Glucuronidierung dient, eine wichtige Phase-II-Metabolismusreaktion, bei der Glucuronsäure an Substanzen hinzugefügt wird, wodurch ihre Löslichkeit und ihre Ausscheidungsrate erhöht werden.
Krebsforschung
This compound wurde in der Krebsforschung verwendet, um das krebserregende Potenzial von Phenolphthalein zu untersuchen . Es ist besonders nützlich bei der Untersuchung der Mechanismen der Karzinogenese, da Phenolphthalein nachweislich in verschiedenen in-vitro- und in-vivo-Testsystemen an Säugetieren genetische Schäden verursacht.
Forensische Wissenschaft
In forensischen Anwendungen dient this compound als Reagenz zum Nachweis von Blutflecken . Es ist ein Bestandteil des Kastle-Meyer-Tests, bei dem das Vorhandensein von Hämoglobin die Oxidation von this compound bewirkt, was zu einer Farbänderung führt, die auf das Vorhandensein von Blut hinweist.
Umweltüberwachung
Forscher verwenden this compound, um die β-Glucuronidase-Aktivität in Umweltproben zu überwachen . Dies ist wichtig, um das Vorhandensein und die Aktivität von Fäkalbakterien in Wasserquellen zu beurteilen, was ein Indikator für Kontamination und ein potenzielles Gesundheitsrisiko ist.
Radioanalytische Techniken
Eine neuartige Anwendung von this compound besteht in radioanalytischen Techniken zur Messung der β-Glucuronidase-Aktivitäten . Dieser Ansatz ist deutlich empfindlicher als herkömmliche spektrophotometrische Methoden und ermöglicht den Nachweis geringster Mengen des Enzyms in Gewebeproben.
Wirkmechanismus
Target of Action
Phenolphthalein glucuronide sodium primarily targets the enzyme β-glucuronidase . This enzyme is widely distributed in various organisms including mammals, microbiota, insects, molluscs, nematodes, fishes, and plants . It plays a crucial role in the metabolism of various endogenous and xenobiotic compounds .
Mode of Action
Phenolphthalein glucuronide sodium acts as a substrate for the β-glucuronidase enzyme . When this compound is hydrolyzed by β-glucuronidase, it results in the release of phenolphthalein . This interaction with its target enzyme is crucial for the compound’s biological activity.
Biochemical Pathways
Phenolphthalein glucuronide sodium is involved in the glucuronidation pathway, one of the most important biochemical reactions of phase-II metabolism in humans . This pathway is involved in the biotransformation of numerous classes of endogenous and xenobiotic compounds . The glucuronidation process is catalyzed by UDP-Glucuronosyltransferases (UGTs), resulting in the formation of β-D-glucuronides .
Pharmacokinetics
It is known that phenolphthalein, from which phenolphthalein glucuronide sodium is derived, undergoes extensive first-pass metabolism in the intestinal epithelium and liver, resulting in almost complete conversion to its glucuronide .
Result of Action
The hydrolysis of phenolphthalein glucuronide sodium by β-glucuronidase results in the release of phenolphthalein . Phenolphthalein has been used for over a century as a laxative, providing symptomatic relief of constipation and aiding in bowel cleansing prior to medical procedures .
Action Environment
The activity of β-glucuronidase, the primary target of phenolphthalein glucuronide sodium, can be influenced by the presence of ethanol This suggests that environmental factors such as the presence of other substances can influence the action, efficacy, and stability of phenolphthalein glucuronide sodium
Biochemische Analyse
Biochemical Properties
Phenolphthalein glucuronide sodium plays a crucial role in biochemical reactions as a substrate for β-glucuronidase . β-glucuronidase is an enzyme that hydrolyzes glucuronides, which are compounds formed by the conjugation of glucuronic acid with various substrates. When phenolphthalein glucuronide sodium is hydrolyzed by β-glucuronidase, it releases phenolphthalein, which can be detected due to its color change. This interaction is essential for measuring β-glucuronidase activity in various biological samples.
Molecular Mechanism
The molecular mechanism of phenolphthalein glucuronide sodium involves its hydrolysis by β-glucuronidase. This enzyme cleaves the glucuronide bond, releasing phenolphthalein and glucuronic acid . The released phenolphthalein can be detected due to its distinct color change, which serves as a measurable indicator of β-glucuronidase activity. This mechanism is widely used in biochemical assays to quantify enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenolphthalein glucuronide sodium can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its activity may decrease over prolonged periods. Long-term studies have shown that phenolphthalein glucuronide sodium maintains its effectiveness in measuring β-glucuronidase activity, although degradation may occur if not stored properly .
Metabolic Pathways
Phenolphthalein glucuronide sodium is involved in metabolic pathways related to glucuronidation and hydrolysis. The compound interacts with β-glucuronidase, which hydrolyzes the glucuronide bond, releasing phenolphthalein and glucuronic acid. This interaction is essential for studying metabolic flux and metabolite levels in various biological samples .
Eigenschaften
| { "Design of the Synthesis Pathway": "Phenolphthalein glucuronide sodium can be synthesized by the reaction of phenolphthalein with glucuronic acid in the presence of sodium hydroxide.", "Starting Materials": [ "Phenolphthalein", "Glucuronic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 1.0 g of phenolphthalein in 50 mL of ethanol", "Add 1.5 g of glucuronic acid and 0.5 g of sodium hydroxide to the solution", "Heat the mixture at 80°C for 2 hours with stirring", "Cool the mixture to room temperature and adjust the pH to 7 with hydrochloric acid", "Filter the solution and wash the precipitate with water", "Dry the precipitate under vacuum to obtain phenolphthalein glucuronide sodium as a white powder" ] } | |
| 6820-54-8 | |
Molekularformel |
C26H21NaO10 |
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
sodium;(3R,4R,5S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C26H22O10.Na/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32;/h1-12,19-22,25,27-30H,(H,31,32);/q;+1/p-1/t19-,20-,21+,22?,25?,26?;/m1./s1 |
InChI-Schlüssel |
GBLJULUMBNYFAK-QSWOTDOPSA-M |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5[C@H]([C@@H]([C@H](C(O5)C(=O)[O-])O)O)O.[Na+] |
SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





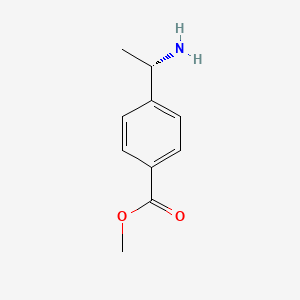
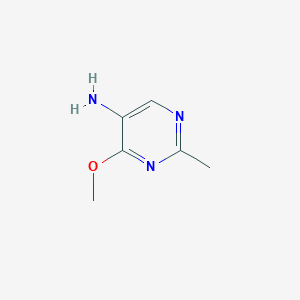
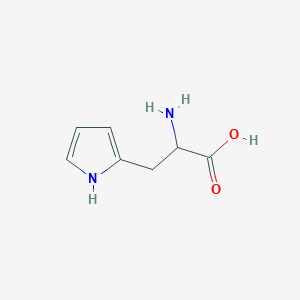
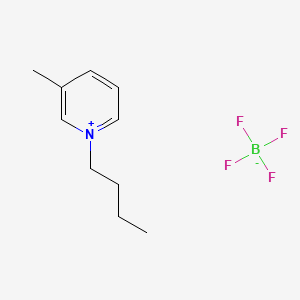

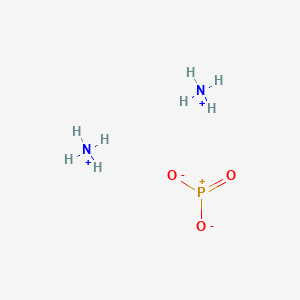
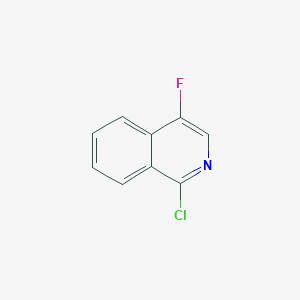
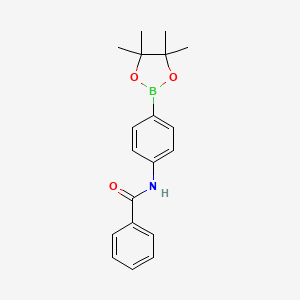
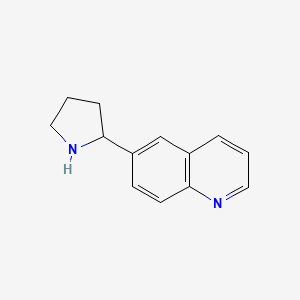
![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)
